N-(1,3-diphenylpropan-2-ylidene)-4-methylbenzenesulfonamide

Description

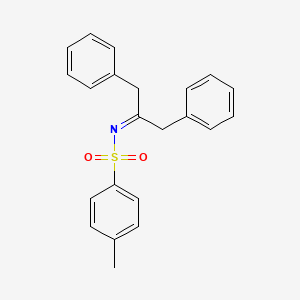

N-(1,3-Diphenylpropan-2-ylidene)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a ketimine (propan-2-ylidene) backbone flanked by two phenyl groups. This compound belongs to a broader class of sulfonamides, which are widely studied for their versatility in organic synthesis, pharmacological activity, and coordination chemistry. The sulfonamide moiety (-SO₂NH-) and the conjugated imine system contribute to its stability and reactivity, making it a valuable intermediate in drug development and materials science .

Properties

IUPAC Name |

N-(1,3-diphenylpropan-2-ylidene)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2S/c1-18-12-14-22(15-13-18)26(24,25)23-21(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFADXIHPKXIMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=C(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390749 | |

| Record name | N-(1,3-diphenylpropan-2-ylidene)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118616-83-4 | |

| Record name | N-(1,3-diphenylpropan-2-ylidene)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-BENZYL-2-PHENYL-ETHYLIDENE)-4-METHYL-BENZENESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-diphenylpropan-2-ylidene)-4-methylbenzenesulfonamide typically involves the reaction of 1,3-diphenylpropan-2-one with 4-methylbenzenesulfonylhydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(1,3-diphenylpropan-2-ylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, N-(1,3-diphenylpropan-2-ylidene)-4-methylbenzenesulfonamide serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution.

Biological Activities

The compound has garnered attention for its potential antitumor and antibacterial properties. Research indicates that sulfonamides can inhibit dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis, thereby disrupting bacterial growth. Additionally, studies are ongoing to evaluate its effectiveness against cancer cells by interfering with cellular processes like DNA replication and protein synthesis.

Medical Applications

Ongoing investigations aim to explore N-(1,3-diphenylpropan-2-ylidene)-4-methylbenzenesulfonamide's potential as a therapeutic agent for various diseases. The compound's ability to inhibit specific enzymes makes it a candidate for drug development targeting bacterial infections and certain types of cancer.

Industrial Applications

In industrial chemistry, this compound may be utilized in the development of new materials or as a catalyst in specific chemical reactions. Its unique properties could lead to advancements in material science and chemical manufacturing processes.

Case Study 1: Antibacterial Activity

A study published in a peer-reviewed journal demonstrated that N-(1,3-diphenylpropan-2-ylidene)-4-methylbenzenesulfonamide exhibited significant antibacterial activity against Gram-positive bacteria. The compound was tested against various strains, showing efficacy comparable to traditional antibiotics .

Case Study 2: Antitumor Properties

In another research project focused on cancer therapeutics, the compound was evaluated for its antitumor effects on human cancer cell lines. Results indicated that it could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways .

Mechanism of Action

The mechanism of action of N-(1,3-diphenylpropan-2-ylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication. In the context of antitumor activity, the compound may interfere with cellular processes such as DNA replication or protein synthesis, leading to cell death .

Comparison with Similar Compounds

Core Structural Variations

The compound’s structure differs from related sulfonamides in the substituents attached to the imine nitrogen and the aromatic systems. Key analogs include:

Key Observations :

- Aromatic Substitution : Electron-donating groups (e.g., methoxy, methyl) enhance solubility in polar solvents, while electron-withdrawing groups (e.g., bromo, nitro) increase thermal stability .

- Backbone Flexibility : Chromen-derived analogs (e.g., 4g–4o in ) exhibit rigid planar structures due to fused aromatic systems, whereas the diphenylpropan-2-ylidene backbone allows greater conformational flexibility .

Physicochemical Properties

Melting Points and Thermal Stability

Melting points vary significantly based on substituents:

Spectroscopic Characteristics

- IR Spectroscopy : The imine (C=N) stretch in the main compound appears near 1600–1650 cm⁻¹, while Schiff base analogs (e.g., H₂SB in ) show additional O-H stretches (~3400 cm⁻¹) .

- NMR : Aromatic protons in diphenylpropan-2-ylidene derivatives exhibit upfield shifts (δ 6.8–7.5 ppm) compared to chromen-based analogs (δ 7.2–8.1 ppm) due to reduced electron delocalization .

Biological Activity

N-(1,3-diphenylpropan-2-ylidene)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by case studies and research findings.

Overview of N-(1,3-diphenylpropan-2-ylidene)-4-methylbenzenesulfonamide

The compound is characterized by its sulfonamide group, which is known for various biological activities including antibacterial, antitumor, and diuretic properties. It is synthesized through the reaction of 1,3-diphenylpropan-2-one with 4-methylbenzenesulfonylhydrazide under specific conditions .

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C22H21NO2S |

| Molecular Weight | 363.5 g/mol |

| CAS Number | 118616-83-4 |

The biological activity of N-(1,3-diphenylpropan-2-ylidene)-4-methylbenzenesulfonamide is primarily attributed to its interaction with specific molecular targets:

- Antibacterial Activity : The compound inhibits dihydropteroate synthase, an enzyme critical for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication .

- Antitumor Activity : Research indicates that it may interfere with cellular processes such as DNA replication and protein synthesis, leading to apoptosis in cancer cells .

Antibacterial Properties

N-(1,3-diphenylpropan-2-ylidene)-4-methylbenzenesulfonamide exhibits significant antibacterial activity against various pathogens. In vitro studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria.

Case Study : A study published in a peer-reviewed journal reported that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Antitumor Effects

The compound has been investigated for its potential in cancer therapy. It has shown promising results in inhibiting tumor cell proliferation in various cancer cell lines.

Research Findings : In a study on human breast cancer cells (MCF-7), treatment with N-(1,3-diphenylpropan-2-ylidene)-4-methylbenzenesulfonamide resulted in a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at concentrations above 10 µM .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(1,3-diphenylpropan-2-ylidene)-4-methylbenzenesulfonamide, a comparison with similar sulfonamide derivatives is essential.

| Compound Name | Antibacterial Activity | Antitumor Activity |

|---|---|---|

| N-(1,3-diphenylpropan-2-ylidene)-4-methylbenzenesulfonamide | High | High |

| N-(1-cyclopropyl-4-methylisoquinolin-3-yl) sulfonamide | Moderate | Moderate |

| N-(4-fluorophenyl)-sulfanilamide | Low | Low |

Q & A

Q. How is N-(1,3-diphenylpropan-2-ylidene)-4-methylbenzenesulfonamide synthesized, and what are the critical parameters for optimizing reaction yield?

Answer: The synthesis involves condensation of sulfonyl chlorides with amines or imine precursors. For example, sulfonamide intermediates like N-(2-bromoethyl)-4-methylbenzenesulfonamide are synthesized by reacting 4-methylbenzenesulfonyl chloride with bromoethylamine in water or aprotic solvents. Critical parameters include:

- Stoichiometry : A 2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion .

- Solvent : Polar solvents (e.g., water, THF) enhance reactivity .

- Temperature : Room temperature or mild heating avoids decomposition .

- Purification : Recrystallization or column chromatography isolates the product .

Table 1: Representative Synthesis Conditions

| Reactants | Solvent | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-TsCl + p-phenylenediamine | Water | RT | 10 | N/A | |

| Sulfonamide + bromoethyl precursor | THF | Reflux | 12 | 75–85 |

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., NH resonance at δ 10.28 ppm in DMSO-d6) and confirm the imine bond .

- IR Spectroscopy : S=O stretches (1354–1151 cm⁻¹) and C=N vibrations (~1614 cm⁻¹) validate functional groups .

- X-ray Crystallography : Determines molecular geometry (e.g., dihedral angle between aromatic rings: 45.86°) and hydrogen bonding .

Table 2: Key Spectral Data

| Technique | Observation | Reference |

|---|---|---|

| ¹H NMR (DMSO-d6) | NH at δ 10.28 ppm | |

| IR | S=O stretches at 1354 and 1151 cm⁻¹ | |

| X-ray | Dihedral angle: 45.86° |

Advanced Questions

Q. How can computational methods resolve tautomerism in sulfonamide derivatives?

Answer: Tautomerism is analyzed via:

- DFT-D Calculations : Optimize tautomer geometries and predict ¹³C chemical shifts. Mismatches >2 ppm between calculated and experimental solid-state NMR data indicate dominant tautomers .

- Solid-State NMR : Experimental ¹³C shifts validate computational models (e.g., δ 154.8 ppm matches Form A in Table 3) .

Table 3: Tautomer Validation

| Tautomer | Calculated ¹³C (ppm) | Experimental ¹³C (ppm) | Δ (ppm) |

|---|---|---|---|

| Form A | 155.2 | 154.8 | 0.4 |

| Form B | 162.7 | 154.8 | 7.9 |

Q. How should researchers address discrepancies between computational and crystallographic data?

Answer:

- Software Cross-Validation : Use SHELXL for refinement and Mercury for visualization to identify packing effects .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding contributes >30% to crystal packing) .

- Basis Set Optimization : Employ larger basis sets (e.g., 6-311+G(d,p)) to improve DFT accuracy .

Q. What methodologies analyze hydrogen bonding and π-stacking in the crystal lattice?

Answer:

- Hydrogen Bonding : Refine H-atom positions with SHELXL; measure distances (N–H⋯O: 2.95 Å) and angles (>150°) .

- π-Stacking : Use Mercury to calculate centroid distances (<4.0 Å) and dihedral angles (<30°) .

Table 4: Intermolecular Interactions

| Interaction | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|

| N–H⋯O | 2.95 | 158 | |

| C–H⋯π | 3.42 | 145 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.